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Compound of Interest

Compound Name: Methyl 4-phenoxybutanoate
CAS No.: 21273-27-8
Cat. No.: B1296735

Get Quote

Executive Summary & Chemical Identity

Methyl 4-phenoxybutanoate is an ester-ether derivative used primarily as a building block in

organic synthesis. Its structure combines a lipophilic phenoxy tail with a polar methyl ester

head group, separated by a propyl linker. Accurate characterization relies on the distinct

electronic environments of the aromatic ring, the ether linkage, and the ester carbonyl.

Property Detail

IUPAC Name Methyl 4-phenoxybutanoate
CAS Number 21273-27-8

Molecular Formula C11H1403

Molecular Weight 194.23 g/mol

Structure Ph-O-CH2-CH2-CH2-C(=0)OCHs

Physical State

Colorless to pale yellow oil
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Synthesis & Sample Preparation

To ensure spectroscopic data integrity, the compound is typically synthesized via Williamson
Ether Synthesis or Ring-Opening/Esterification of

-butyrolactone. The following protocol ensures a purity >98% suitable for analytical validation.

Core Synthesis Protocol (Williamson Ether Route)

e Reagents: Phenol (1.0 eq), Methyl 4-bromobutanoate (1.1 eq), K2COs (2.0 eq), Acetone (0.5
M).

e Procedure:

o

Dissolve phenol in acetone and add K2COs. Stir at reflux for 30 min to generate the
phenoxide.

o

Add methyl 4-bromobutanoate dropwise.

[¢]

Reflux for 6—-12 hours. Monitor by TLC (Hexane:EtOAc 4:1).

[¢]

Filter salts, concentrate, and purify via flash column chromatography (SiOz, 10% EtOAc in
Hexanes).

o Sample Prep for Spectroscopy:

o NMR: Dissolve ~10 mg in 0.6 mL CDCIs (99.8% D). Filter through a cotton plug if any
turbidity exists.

o IR: Apply neat oil to a KBr salt plate or ATR crystal.
o MS: Dilute to 10 ppm in Methanol (LC-MS) or use neat liquid injection (GC-MS).

Infrared (IR) Spectroscopy Analysis

The IR spectrum provides immediate confirmation of the two primary functional groups: the
ester carbonyl and the aryl ether.

Experimental Data & Assignments
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Method: FTIR (Neat Film / ATR)

Wavenumber ) Functional Group o )
Intensity . Mechanistic Insight
(cm~—?) Assignment
Methylene chain (
2951, 2928, 2870 Medium C-H Stretch (Aliphatic)
) vibrations.
Characteristic non-
1734 Strong C=0 Stretch (Ester) conjugated methyl
ester carbonyl.
Ring breathing modes
) C=C Stretch of the
1599, 1495 Medium _ ,
(Aromatic) monosubstituted
benzene.
Asymmetric stretch of
C-O-C Stretch (Aryl )
1242 Strong the Ph-O bond; highly
Ether) ) )
diagnostic.
C-O stretch of the
1170 Strong C-O-C Stretch (Ester)
methyl ester group.
Out-of-plane bending
indicating a
755, 690 Strong C-H Bend (OOP) )
monosubstituted

benzene ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR offers the most definitive structural proof. The molecule has a clear "end-to-end"

connectivity: Aromatic Ring

Ether Linkage
Propyl Chain

Methyl Ester.
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H NMR Data (400 MHz, CDCls)

Note: Chemical shifts (

) are reported relative to TMS (0 ppm).

© 2026 BenchChem. All rights reserved. 4/9 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1296735?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENCHE

Foundational & Exploratory

Check Availability & Pricing

(ppm)

Multiplicity

Integral

Coupling (

)

. Structural
Assignment .
Logic

7.26 —7.32

Multiplet (m)

2H

Deshielded
by ring
current;

Ar-H (meta)
furthest from
ether oxygen

influence.

6.91-6.97

Multiplet (m)

1H

Shielded

relative to

meta due to
Ar-H (para)

resonance

donation from

Oxygen.

6.86 — 6.91

Multiplet (m)

2H

Most shielded
aromatics

Ar-H (ortho) due to strong

effect of

alkoxy group.

4.01

Triplet (t)

6.2 Hz

Deshielded
by
electronegati
ve phenoxy

oxygen.

3.68

Singlet (s)

Characteristic
methyl ester

singlet.

2.52

Triplet (t)

7.2 Hz

Alpha to
carbonyl;
moderately
deshielded.
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2.12

Quintet (quin)

Central

methylene;

2H 6-7 Hz splits into a

quintet by

neighbors.

C NMR Data (100 MHz, CDCl5)

Predicted/Consolidated based on analogs.

Carbon Type Assignment
(ppm) yp 9
173.8 Quaternary (C=0) Ester Carbonyl
Ipso carbon (attached to
158.8 Quaternary (Ar-C)
Oxygen)
1294 Methine (CH) Meta carbons
120.8 Methine (CH) Para carbon
1145 Methine (CH) Ortho carbons
66.8 Methylene (CHz)
Ester Methyl (
51.6 Methyl (CHs)
)
30.6 Methylene (CH-2)
24.8 Methylene (CH2) Central Methylene

Mass Spectrometry (MS) Analysis

The Electron lonization (EI) mass spectrum is dominated by the stability of the phenoxy

fragment and alpha-cleavage of the ester.

Fragmentation Pathway (El, 70 eV)
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m/z lon Identity Mechanism of Formation

Molecular lon (Low intensity,

194
stable enough to be seen).
Alpha-cleavage: Loss of

163 _
methoxy radical from ester.
Cleavage of the propyl chain;

121 formation of stable phenoxy-
ethyl cation.

107 Base Peak (Likely): Benzylic-
type cleavage next to oxygen.

04 Phenol radical cation (via
Hydrogen rearrangement).

77 Phenyl cation (Characteristic of

all aromatics).

Visualization: Fragmentation Logic

[M - OMe]+
-*OCH3 (31) m/z 163

Molecular lon
[M]+ m/z 194

- *CH2CH2COOMe

[Ph-O-CH2]+ [Ph]+
m/z 107 m/z 77

Figure 1: Primary Mass Spectrometry Fragmentation Pathway

Click to download full resolution via product page
Caption: Logical fragmentation pathway under Electron lonization (EI) conditions.

Integrated Analytical Workflow

To validate the identity of Methyl 4-phenoxybutanoate in a research setting, follow this logic
flow to rule out common impurities (e.g., unreacted phenol, hydrolyzed acid).
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Crude Sample
Methyl 4-phenoxybutanoate

Step 1: IR Spectrum
Check for 1734 cm-1 (Ester)
Check for 3300 cm-1 (Absence of Phenol -OH)

Step 2: 1H NMR (CDCI3)
Check for 3.68 ppm Singlet (OCH3)
Check for 4.01 ppm Triplet (O-CH2)

Step 3: GC-MS
Confirm M+ 194
Check for M-31 (163)

Validation Complete
Purity >98%

Figure 2: Integrated Spectroscopic Validation Workflow

Click to download full resolution via product page

Caption: Step-by-step validation logic to confirm purity and identity.
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 To cite this document: BenchChem. [Technical Guide: Spectroscopic Characterization of
Methyl 4-phenoxybutanoate]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1296735/docs#technical-guide-spectroscopic-
characterization-of-methyl-4-phenoxybutanoate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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